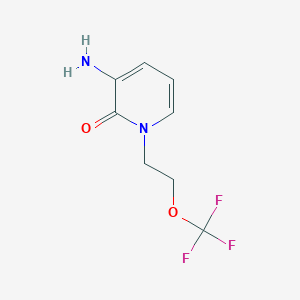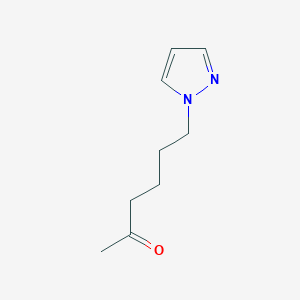
6-(1h-Pyrazol-1-yl)hexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1h-Pyrazol-1-yl)hexan-2-one is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1h-Pyrazol-1-yl)hexan-2-one typically involves the reaction of 1H-pyrazole with a suitable hexanone derivative. One common method is the condensation of 1H-pyrazole with 6-bromohexan-2-one under basic conditions. The reaction can be carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, can be employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
6-(1h-Pyrazol-1-yl)hexan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 6-(1h-Pyrazol-1-yl)hexan-2-ol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole carboxylic acids, while reduction can produce alcohol derivatives.
Scientific Research Applications
6-(1h-Pyrazol-1-yl)hexan-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its pyrazole moiety.
Industry: It can be used in the formulation of agrochemicals and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(1h-Pyrazol-1-yl)hexan-2-one is largely dependent on its interaction with biological targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The exact molecular targets and pathways involved can vary based on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole: The parent compound with a simpler structure.
3,5-Dimethylpyrazole: A derivative with methyl groups at positions 3 and 5.
4-Hydroxy-2,6-di(pyrazol-1-yl)pyridine: A more complex pyrazole derivative with additional functional groups.
Uniqueness
6-(1h-Pyrazol-1-yl)hexan-2-one is unique due to its specific structure, which combines the properties of a pyrazole ring with a hexanone chain. This combination allows for diverse chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its versatility as a building block make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
6-pyrazol-1-ylhexan-2-one |
InChI |
InChI=1S/C9H14N2O/c1-9(12)5-2-3-7-11-8-4-6-10-11/h4,6,8H,2-3,5,7H2,1H3 |
InChI Key |
CRNJVRPCGWRBTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCCN1C=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





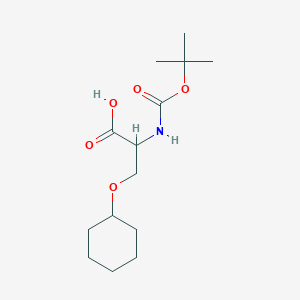
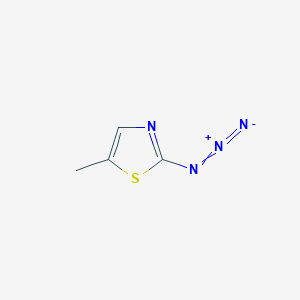


![Methyl 3-[(pyridin-4-yl)amino]benzoate](/img/structure/B13537453.png)
![tert-butylN-[1-(5-chloropyrazine-2-carbonyl)pyrrolidin-3-yl]carbamate](/img/structure/B13537454.png)
![2-{5-[2-(Dimethylamino)ethyl]-10,13-dioxa-3,5-diazatricyclo[7.4.0.0,2,6]trideca-1,3,6,8-tetraen-4-yl}ethan-1-aminetrihydrochloride](/img/structure/B13537456.png)
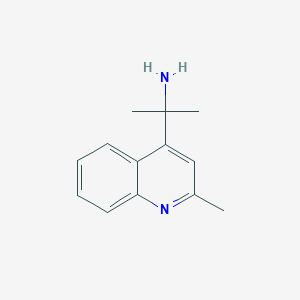
![N-[4-(diethylaminomethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine](/img/structure/B13537470.png)
![3-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13537477.png)
